N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide

Kinase inhibition SYK/FLT3 Structure–Activity Relationship

Procure N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide (CAS 450340-71-3) as a unique 4-fluorobenzamide probe for kinase selectivity mapping. Its distinct amide substituent enables matched-pair DMPK studies vs. the pivalamide analogue TAK-659. Ideal for ATX inhibition screening (EP4175633A1) and in vivo inflammatory assays where the 4-fluorophenyl group is critical. Choose this compound for SAR diversification within the thienopyrazole pharmacophore.

Molecular Formula C18H13ClFN3OS
Molecular Weight 373.83
CAS No. 450340-71-3
Cat. No. B2752107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
CAS450340-71-3
Molecular FormulaC18H13ClFN3OS
Molecular Weight373.83
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C18H13ClFN3OS/c19-12-2-1-3-14(8-12)23-17(15-9-25-10-16(15)22-23)21-18(24)11-4-6-13(20)7-5-11/h1-8H,9-10H2,(H,21,24)
InChIKeySEFRFAYYYRUNNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide (CAS 450340-71-3): Chemical Class, Core Scaffold, and Baseline Identity for Procurement Evaluation


N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide (CAS 450340-71-3) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole family, a class of fused heterocycles featuring a thiophene ring condensed with a pyrazole core. This compound is characterized by a 3-chlorophenyl substituent at the N-2 position and a 4-fluorobenzamide group at the 3-position of the thienopyrazole scaffold. Close structural analogs, such as the corresponding pivalamide derivative (TAK-659), have been disclosed as potent kinase inhibitors targeting BTK, SYK, and FLT3 [1], suggesting that this benzamide-bearing variant may similarly engage kinase active sites. However, publicly available, compound-specific quantitative biological data for CAS 450340-71-3 remains extremely limited; its procurement value is therefore defined by its distinct substitution pattern relative to more heavily characterized analogues, offering a unique vector for structure–activity relationship (SAR) exploration within the thieno[3,4-c]pyrazole pharmacophore.

Why Generic Substitution Fails for N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide (CAS 450340-71-3) in Research and Screening Workflows


In the thieno[3,4-c]pyrazole chemotype, small modifications at the 3-amido position profoundly alter kinase selectivity, cellular potency, and pharmacokinetic behavior. The closely related pivalamide congener TAK-659 is a dual SYK/FLT3 inhibitor with reported IC50 values of 3.2 nM (SYK) and 4.6 nM (FLT3), while the tert-butyl carboxamide analogue shows distinct inhibitory profiles [1]. The target compound replaces the pivalamide group with a 4-fluorobenzamide moiety, a change that can modulate hydrogen-bond networks within the kinase hinge region and affect off-target profiles. Without compound-specific data, assuming equivalent potency or selectivity to any other 3-amido derivative is unwarranted; even minor variations in the amide substituent have been shown to switch kinase target preference or abolish activity entirely [2]. Consequently, procurement decisions for hit-to-lead or lead optimization campaigns must be guided by the unique substitution pattern of CAS 450340-71-3, not by extrapolation from related amides.

Product-Specific Quantitative Evidence Guide for N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide (CAS 450340-71-3): Comparative Data Against Closest Analogues


Kinase Inhibition Profiling Across 3-Amido Thieno[3,4-c]pyrazole Analogues: Target vs. Comparator Selectivity Landscape

The target compound's closest structurally characterized analogue, TAK-659 (the pivalamide derivative), demonstrates potent dual inhibition of SYK (IC50 = 3.2 nM) and FLT3 (IC50 = 4.6 nM) in biochemical assays [1]. By contrast, the 4-fluorobenzamide variant (CAS 450340-71-3) has not been subjected to analogous kinase panel screening in public datasets. In the broader thieno[3,4-c]pyrazole series disclosed in patent WO2005/012305, replacement of the 3-amido substituent shifts kinase selectivity; for example, certain 3-acetamido derivatives exhibit Aurora kinase inhibition while 3-benzamido analogues show CDK activity [2]. This class-level evidence indicates that the 4-fluorobenzamide moiety may impart a distinct kinase selectivity signature, but direct head-to-head data are absent.

Kinase inhibition SYK/FLT3 Structure–Activity Relationship

Anti-inflammatory, Analgesic, and Platelet Antiaggregating Activity in Thieno[3,4-c]pyrazole Congeners: Inferring Potential Differentiation

A related series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones was evaluated for anti-inflammatory, analgesic, and platelet antiaggregating activities. The 4-fluorophenyl derivative in that series demonstrated analgesic and anti-inflammatory activity in rodent models and in vitro platelet antiaggregation comparable to acetylsalicylic acid [1]. Although the target compound contains a 4-fluorobenzamide rather than a 4-fluorophenyl ketone, the presence of a 4-fluorophenyl group in a similar topological position suggests potential for anti-inflammatory pharmacology. No direct comparative data exist between the target compound and this 4-fluorophenyl ketone congener.

Anti-inflammatory Analgesic Platelet antiaggregating

Structural and Physicochemical Differentiation from the Pivalamide Analog TAK-659: Implications for ADME and Off-Target Profile

Replacement of the tert-butyl carboxamide group (present in TAK-659) with a 4-fluorobenzamide moiety in the target compound alters key physicochemical descriptors. Calculated logP for the target compound is approximately 4.2, compared to 3.8 for TAK-659, reflecting increased lipophilicity that may influence membrane permeability and metabolic stability [1]. Additionally, the 4-fluorobenzamide introduces a potential hydrogen-bond acceptor (fluorine) and a larger aromatic surface, which can affect binding kinetics and off-target interactions. These computed differences provide a basis for selecting CAS 450340-71-3 over TAK-659 in campaigns where increased lipophilicity or distinct hydrogen-bonding geometry is desired.

Physicochemical properties ADME Lipophilicity

Autotaxin Inhibition Potential Inferred from Thieno[3,4-c]pyrazol-3-yl Acetamide Pharmacophore

Patent EP4175633A1 discloses thieno[3,4-c]pyrazol-3-yl acetamides as potent autotaxin (ATX) inhibitors with IC50 values in the nanomolar range, relevant for fibrotic disease models [1]. The target compound (CAS 450340-71-3) shares the identical thieno[3,4-c]pyrazol-3-yl core and the N-2-(3-chlorophenyl) substitution pattern found in the most active ATX inhibitor examples. Although the target's 4-fluorobenzamide group differs from the acetamide fragments in the patent, the scaffold conservation suggests possible ATX engagement. Direct ATX inhibition data for the target compound have not been publicly reported.

Autotaxin inhibition Fibrosis Lysophosphatidic acid

Best Research and Industrial Application Scenarios for N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide (CAS 450340-71-3) Based on Available Evidence


Kinase Selectivity SAR Probe in Hit-to-Lead Optimization

Medicinal chemistry teams seeking to map the kinase selectivity landscape of 3-amido thieno[3,4-c]pyrazoles can deploy CAS 450340-71-3 as a 4-fluorobenzamide probe. The distinct amide substituent relative to the well-characterized pivalamide (TAK-659) and acetamide analogues enables assessment of how the 4-fluorophenyl group influences kinase panel coverage, as inferred from class-level kinase profiling data [1][2]. Procurement is indicated when the goal is to diversify a kinase-focused compound library with a chemotype known to occupy the ATP-binding site via the thienopyrazole hinge-binding motif.

Inflammatory Disease Model Screening with a 4-Fluorophenyl-Thienopyrazole Scaffold

Based on class-level evidence that 4-fluorophenyl-containing thieno[3,4-c]pyrazoles exhibit analgesic and anti-inflammatory activities in rodent models [1], CAS 450340-71-3 may be evaluated in in vivo inflammatory assays (e.g., carrageenan-induced paw edema, acetic acid writhing test). Its procurement is justified for laboratories exploring the anti-inflammatory potential of 4-fluorobenzamide-bearing heterocycles, particularly where a direct comparison to the previously reported 4-fluorophenyl ketone congener is of interest.

Autotaxin-Targeted Screening in Fibrosis and Oncology Programs

The conserved N-2-(3-chlorophenyl)thieno[3,4-c]pyrazol-3-yl scaffold aligns with the pharmacophore of potent autotaxin inhibitors described in EP4175633A1 [1]. Researchers investigating lysophosphatidic acid (LPA) signaling in pulmonary fibrosis, hepatic fibrosis, or cancer metastasis can prioritize CAS 450340-71-3 for ATX biochemical assays. The compound’s 4-fluorobenzamide group provides a novel amide vector for SAR expansion beyond the acetamide series exemplified in the patent.

ADME and Physicochemical Profiling Comparator for Lipophilicity-Dependent Optimization

With a calculated logP approximately 0.4 units higher than the pivalamide analogue TAK-659 [1], CAS 450340-71-3 serves as a matched molecular pair for evaluating the impact of increased lipophilicity on membrane permeability, metabolic stability, and plasma protein binding within the thienopyrazole series. Procurement is recommended for DMPK groups conducting multiparameter optimization where fine-tuning of logP is required without altering the core scaffold.

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